2-((2,4-Dichlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime
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Overview
Description
2-((2,4-Dichlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is a complex organic compound with the molecular formula C12H7Cl2NOS. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dichlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime involves multiple steps. The initial step typically includes the formation of 2-((2,4-Dichlorophenyl)sulfanyl)nicotinaldehyde through a reaction between 2,4-dichlorothiophenol and nicotinaldehyde under controlled conditions. This intermediate is then reacted with 2,4-dichlorobenzyl hydroxylamine to form the final oxime product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis generally follows the same principles as laboratory methods, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Dichlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-((2,4-Dichlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is utilized in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, particularly in targeting specific enzymes or proteins.
Industry: Limited industrial applications, primarily focused on research and development.
Mechanism of Action
The mechanism of action for 2-((2,4-Dichlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-((2,4-Dichlorophenyl)sulfanyl)nicotinaldehyde: Shares the same core structure but lacks the oxime group.
2,4-Dichlorobenzyl hydroxylamine: A precursor in the synthesis of the target compound.
2,4-Dichlorothiophenol: Another precursor used in the initial synthesis step.
Uniqueness
2-((2,4-Dichlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfanyl and oxime groups allows for diverse interactions with molecular targets, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-1-[2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl4N2OS/c20-14-4-3-13(16(22)8-14)11-26-25-10-12-2-1-7-24-19(12)27-18-6-5-15(21)9-17(18)23/h1-10H,11H2/b25-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCBKVHBWYZIRS-KIBLKLHPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=C(C=C(C=C2)Cl)Cl)C=NOCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)SC2=C(C=C(C=C2)Cl)Cl)/C=N/OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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